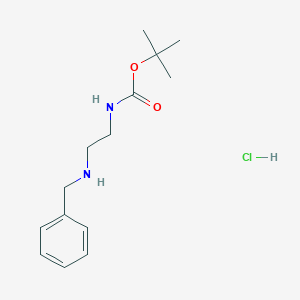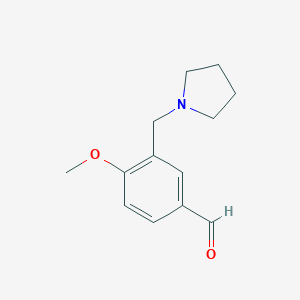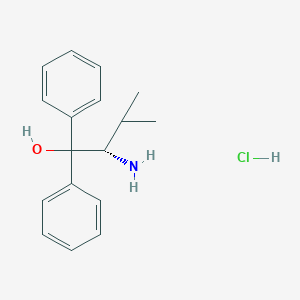
4-(アミノメチル)ピリジン-2(1H)-オン
概要
説明
4-(Aminomethyl)pyridin-2(1H)-one is an organic compound with the molecular formula C6H8N2O It is a derivative of pyridine, featuring an aminomethyl group at the 4-position and a keto group at the 2-position
科学的研究の応用
4-(Aminomethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
Target of Action
Related compounds such as pyrimidinamine derivatives have been shown to exhibit a wide range of pharmacological activities .
Biochemical Pathways
Related compounds such as pyrimidinamine derivatives have been shown to affect various pathways, including the fgfr signaling pathway, which plays an essential role in various types of tumors .
Result of Action
Related compounds such as pyrimidinamine derivatives have been shown to exhibit anti-fibrotic activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)pyridin-2(1H)-one can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with formaldehyde and ammonia, followed by oxidation to introduce the keto group. Another method includes the use of 4-picolylamine as a starting material, which undergoes oxidation to form the desired product.
Industrial Production Methods
In industrial settings, the production of 4-(Aminomethyl)pyridin-2(1H)-one typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-(Aminomethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of 4-(Aminomethyl)pyridin-2(1H)-one.
Reduction: 4-(Aminomethyl)pyridin-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)pyridine: Lacks the keto group, making it less reactive in certain chemical reactions.
2-Aminomethylpyridine: Differently substituted, leading to variations in reactivity and applications.
4-Pyridinemethanamine: Similar structure but without the keto group, affecting its chemical behavior.
Uniqueness
4-(Aminomethyl)pyridin-2(1H)-one is unique due to the presence of both an aminomethyl group and a keto group, which confer distinct reactivity and potential for diverse applications in various fields.
特性
IUPAC Name |
4-(aminomethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-5-1-2-8-6(9)3-5/h1-3H,4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOSFZHXYZSRMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567920 | |
| Record name | 4-(Aminomethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131052-82-9 | |
| Record name | 4-(Aminomethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)








